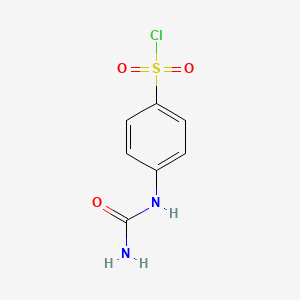

4-Ureido-benzenesulfonyl chloride

Description

Significance of the Ureido and Sulfonyl Chloride Moieties in Advanced Organic Synthesis

The sulfonyl chloride group is a highly reactive electrophile, making it a cornerstone of synthetic organic chemistry. fiveable.me Its primary utility lies in its ability to react with nucleophiles such as alcohols and amines to form sulfonate esters and sulfonamides, respectively. fiveable.mewikipedia.org This reactivity is the basis for the Hinsberg test, a classic chemical test for the differentiation of primary, secondary, and tertiary amines. wikipedia.org Arylsulfonyl chlorides are key precursors for a variety of functional groups and are instrumental in the synthesis of dyes, pigments, and pharmaceuticals. orgsyn.orgquora.com Modern synthetic methodologies, including "click chemistry," have further expanded the utility of sulfonyl groups in bioconjugation and the creation of complex molecular architectures. nih.gov

The combination of these two moieties in a single molecule, as in 4-Ureido-benzenesulfonyl chloride, creates a bifunctional reagent with significant potential as a scaffold for constructing diverse and complex chemical libraries.

Historical Context of Urea (B33335) Chemistry and its Evolution in Synthetic Methodologies

The history of urea is central to the development of organic chemistry. Initially isolated from urine by Dutch chemist Herman Boerhaave around 1729, it was considered a product exclusively of living organisms. yarafert.comureaknowhow.com This view was overturned in 1828 when German chemist Friedrich Wöhler synthesized urea from the inorganic compound ammonium (B1175870) cyanate (B1221674). yarafert.comacs.orglibretexts.org This achievement, now known as the Wöhler synthesis, was a landmark event that disproved the theory of vitalism, which held that organic compounds could only be produced by living things. acs.orglibretexts.org Wöhler's synthesis is widely regarded as the starting point of modern organic chemistry. yarafert.comlibretexts.org

From this pivotal discovery, the field of urea chemistry has expanded dramatically. The initial industrial production of urea was based on the hydrolysis of cyanamide, but modern large-scale manufacturing relies on the reaction of ammonia (B1221849) and carbon dioxide. ureaknowhow.comacs.org While over 90% of urea production is for fertilizers due to its high nitrogen content acs.org, its derivatives have become indispensable in other areas. In the latter half of the 20th century, the evolution of organic synthesis enabled the widespread use of urea derivatives in medicinal chemistry. nih.gov Traditional methods for synthesizing urea-containing compounds often involved hazardous reagents like phosgene (B1210022) or isocyanates, prompting the development of safer and more efficient modern methodologies. nih.gov

Overview of Research Trajectories for this compound and Analogues

Research concerning this compound and its analogues primarily focuses on its role as a versatile chemical intermediate. The compound itself is a building block used in proteomics research and for the synthesis of more complex molecules. scbt.com Its bifunctional nature allows for sequential or orthogonal reactions, where the highly reactive sulfonyl chloride can be reacted first, followed by modification of the ureido group, or vice versa.

The properties of this compound are well-documented, providing a solid foundation for its use in synthesis.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 40685-78-7 | scbt.com |

| Molecular Formula | C₇H₇ClN₂O₃S | scbt.com |

| Molecular Weight | 234.66 g/mol | scbt.com |

| Synonyms | N-Carbamoyl-sulfanilyl chloride, 4-(carbamoylamino)benzenesulfonylchloride | alfa-chemistry.com |

Research has also explored various analogues where the basic structure is modified to fine-tune its chemical properties or to investigate structure-activity relationships in biological systems. These analogues are often synthesized to explore their potential as inhibitors for specific enzymes or as scaffolds for new therapeutic agents. For instance, derivatives like 4-[3-(3,5-Dichloro-phenyl)-ureido]-benzenesulfonyl chloride and 4-(3-Pyridin-3-yl-ureido)benzene-1-sulfonyl chloride sulfate (B86663) have been synthesized and studied. scbt.com The synthesis of such derivatives often involves coupling the parent sulfonyl chloride with different substituted aromatic amines or other nucleophiles. researchgate.net These research trajectories highlight the compound's role as a platform for generating novel chemical entities with potential applications in drug discovery and materials science. frontiersin.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-(carbamoylamino)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3S/c8-14(12,13)6-3-1-5(2-4-6)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJKMQNJQCJCAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)N)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40685-78-7 | |

| Record name | 40685-78-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Pathways for 4 Ureido Benzenesulfonyl Chloride

Strategies for Urea (B33335) Moiety Construction

The formation of the urea group is a critical step in the synthesis of 4-ureido-benzenesulfonyl chloride. Various methods have been developed, ranging from traditional condensation reactions to more modern, safety-conscious approaches.

Amine-Isocyanate Condensation Approaches

The reaction between an amine and an isocyanate is a classical and widely employed method for forming urea derivatives. nih.gov This approach is favored for its efficiency in creating both symmetrical and unsymmetrical ureas. nih.gov In the context of this compound, this would typically involve the reaction of an appropriately substituted amine with an isocyanate. The process is often carried out in the presence of a base to facilitate the reaction. nih.gov For instance, the synthesis of N-(4-chloro-benzenesulfonyl)-N'-n-butyl-urea is achieved by reacting 4-chlorobenzene-sulfonamide with n-butyl isocyanate in the presence of sodium hydroxide (B78521). google.com

Mechanochemical methods have also been explored for amine-isocyanate coupling, offering a solvent-free and efficient alternative to traditional solution-based synthesis. beilstein-journals.org For example, the reaction of 3-aminopyridine (B143674) with 4-methylphenyl isocyanate to form a urea sensor was completed within 30 minutes of ball milling. beilstein-journals.org

Alternative Phosgene-Free Routes for Urea Formation

Given the hazardous nature of phosgene (B1210022), significant research has been dedicated to developing safer, phosgene-free routes for urea synthesis. nih.gov One popular alternative is the use of N,N'-carbonyldiimidazole (CDI), a crystalline solid that serves as a phosgene substitute. nih.gov Other less toxic reagents like ethylene (B1197577) carbonate and diethyl carbonate have also been utilized. nih.gov

Furthermore, direct synthesis of urea derivatives from amines and carbon dioxide in the presence of various catalysts has been investigated. nih.gov A mild, metal-free synthesis of unsymmetrical ureas has been developed using atmospheric carbon dioxide and amines. scholaris.ca

Curtius Rearrangement and Tiemann Rearrangement in Urea Synthesis

The Curtius rearrangement is a thermal decomposition of an acyl azide (B81097) into an isocyanate, which can then be reacted with an amine to form a urea derivative. wikipedia.orgrsc.orgbyjus.com This reaction is known for proceeding under mild conditions and has been widely applied in the synthesis of natural products and biomolecules. rsc.org The isocyanate intermediate is a versatile starting material for creating a variety of amine derivatives. rsc.orgbyjus.com

The Tiemann rearrangement offers another pathway to urea synthesis. researchgate.netntnu.edu.twlookchem.com In this reaction, an amidoxime (B1450833) rearranges in the presence of a benzenesulfonyl chloride to form a carbodiimide, which can then be hydrolyzed to a urea. researchgate.net A one-pot synthesis of N-monosubstituted ureas from nitriles via the Tiemann rearrangement has been developed, providing direct access to a variety of urea derivatives. researchgate.netntnu.edu.twlookchem.com This method involves the reaction of nitriles with hydroxylamine (B1172632) to form amidoximes, which then undergo the Tiemann rearrangement. researchgate.netntnu.edu.twlookchem.com

Formation of the Benzenesulfonyl Chloride Scaffold

The creation of the benzenesulfonyl chloride group is the second major synthetic challenge. This is typically achieved through chlorosulfonation of a pre-existing aromatic ring or by converting a sulfonic acid to the corresponding sulfonyl chloride.

Chlorosulfonation Techniques

Chlorosulfonation is a direct method for introducing a sulfonyl chloride group onto an aromatic ring. Phenylurea and its derivatives can react with hot chlorosulfonic acid to yield the corresponding ureidobenzenesulfonyl chlorides. globalspec.com For example, phenylurea reacts with four equivalents of hot chlorosulfonic acid at 60-80°C for two hours to produce p-ureidobenzenesulfonyl chloride. globalspec.com The orientation of the sulfonation is influenced by the substituents present on the phenylurea ring. globalspec.comtandfonline.com

The reaction conditions for chlorosulfonation can be critical. For instance, the chlorosulfonation of o-chlorophenyl and o-tolylurea (B184163) yields the corresponding 3-substituted 4-ureidobenzenesulphonyl chlorides. researchgate.net However, with m- and p-tolylurea (B1198767), lower yields of the sulfonyl chlorides are obtained. researchgate.net It's also noteworthy that attempts to chlorosulfonate phenylthiourea (B91264) have been reported as unsuccessful. tandfonline.comresearchgate.net

Sulfonic Acid to Sulfonyl Chloride Conversion Methodologies

An alternative to direct chlorosulfonation is the conversion of a pre-existing sulfonic acid group into a sulfonyl chloride. This can be a two-step process where the aromatic compound is first sulfonated to the sulfonic acid, which is then converted to the sulfonyl chloride. google.com

Several reagents can be used for this conversion. Phosphorus pentachloride and phosphorus oxychloride are classic reagents for converting sodium benzenesulfonate (B1194179) to benzenesulfonyl chloride. orgsyn.org More recently, 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) has been introduced as a chlorinating agent for converting sulfonic acids to sulfonyl chlorides under solvent-free conditions at room temperature. lookchem.com This method is applicable to a wide range of aromatic, aliphatic, and cyclic sulfonic acids. lookchem.com

A one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines has also been developed, proceeding via an aromatic decarboxylative halosulfonylation to form the sulfonyl chloride in situ. princeton.edu

Coupling Reactions for Ureido-Benzenesulfonyl Chloride Framework Assembly

The assembly of the this compound framework is a multi-step process that relies on key coupling reactions to construct both the ureido moiety and to functionalize the sulfonyl chloride group. The synthesis typically begins with the formation of the ureido group, followed by reactions involving the highly reactive sulfonyl chloride.

A primary method for constructing the ureido portion of the molecule involves the reaction of an amine with an isocyanate. smolecule.com For instance, starting materials like aniline (B41778) derivatives can be reacted with reagents such as phosgene to generate an isocyanate intermediate. This intermediate is then coupled with an appropriate amine to form the characteristic ureido structure. smolecule.com

Once the ureido-benzenesulfonyl scaffold is in place, the sulfonyl chloride group serves as a reactive handle for further molecular elaboration through various coupling reactions. The electrophilic sulfur atom of the sulfonyl chloride is susceptible to nucleophilic attack, most commonly by amines or alcohols, leading to the formation of sulfonamides or sulfonic esters, respectively. smolecule.comevitachem.com

A common and well-documented coupling reaction is the reaction of benzenesulfonyl chloride with substituted aromatic amines. This reaction is often carried out in a solvent mixture, such as acetone (B3395972) and pyridine (B92270), where pyridine acts as a base. researchgate.net This approach is versatile for creating a library of N-aryl substituted benzenesulfonamide (B165840) derivatives. researchgate.net Another documented pathway involves the magnesium-mediated coupling of sulfonyl chlorides with aliphatic halides, which proceeds through a sulfinate salt intermediate to produce sulfones. rsc.org

The general synthetic sequence can be summarized as:

Formation of the Ureido Linkage: Typically via an amine-isocyanate coupling reaction. smolecule.comsmolecule.com

Chlorosulfonation: Introduction of the sulfonyl chloride group onto the aromatic ring.

Framework Elaboration: Coupling of the resulting ureido-benzenesulfonyl chloride with various nucleophiles (e.g., amines, alcohols, or carbon nucleophiles) to yield the final, more complex derivatives. evitachem.comresearchgate.net

These coupling reactions are fundamental in medicinal chemistry and materials science, allowing for the synthesis of diverse molecular structures built upon the ureido-benzenesulfonyl chloride framework. smolecule.com

Green Chemistry Principles in the Synthesis of this compound Analogues

The integration of green chemistry principles into the synthesis of this compound analogues is aimed at reducing the environmental impact of chemical processes. cerist.dz These principles focus on preventing waste, maximizing atom economy, using safer solvents, improving energy efficiency, and employing catalytic reagents over stoichiometric ones. acs.orgnih.gov

Waste Prevention and Atom Economy : Traditional synthetic methods often generate significant waste. Green chemistry emphasizes waste prevention at the source. acs.org Atom economy, a concept developed by Barry Trost, is a key metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. cerist.dzacs.org For example, addition reactions are considered highly atom-economical as they, in principle, incorporate all reactant atoms into the product, generating no by-products. cerist.dz Synthetic routes for ureido-benzenesulfonyl chloride analogues are being redesigned to favor reactions with high atom economy.

Safer Solvents and Reaction Conditions : A major focus of green synthesis is the replacement of hazardous organic solvents with more environmentally benign alternatives. researchgate.net Research has demonstrated the successful synthesis of sulfonyl chlorides and bromides via the oxyhalogenation of thiols and disulfides using water as the solvent. rsc.org This method, which uses an oxone-KX (where X is Cl or Br) system, is rapid and efficient, affording high yields at room temperature. rsc.org The use of an eco-friendly solvent system like a 1:1 mixture of ethanol (B145695) and water has also been reported, significantly improving the safety profile of the synthesis. nih.gov

Energy Efficiency and Catalysis : Reducing energy consumption is another cornerstone of green chemistry. nih.gov This can be achieved by conducting reactions at ambient temperature and pressure or by using alternative energy sources like microwave irradiation (discussed in the next section). Furthermore, the use of catalysts is preferred over stoichiometric reagents because catalysts can be used in small amounts and recycled, reducing waste. acs.org For instance, catalytic reagents that are as selective as possible are considered superior to stoichiometric ones that are consumed in the reaction. acs.org

The table below compares a conventional synthesis approach with a greener alternative for the formation of a sulfonyl chloride, a key intermediate for the target compound's analogues.

Table 1: Comparison of Conventional vs. Green Synthesis for Sulfonyl Halides

| Feature | Conventional Method | Green Chemistry Approach | Reference |

|---|---|---|---|

| Solvent | Dichloromethane, Pyridine | Water or Ethanol/Water | researchgate.netrsc.org |

| Reagents | Chlorosulfonic Acid, Acetic Anhydride | Oxone-KX (X=Cl, Br) | researchgate.netrsc.org |

| Conditions | Often requires heating or cooling | Room Temperature | rsc.org |

| By-products | Acetic acid, Pyridinium hydrochloride | Water is the only by-product | researchgate.net |

| Atom Economy | Lower due to by-product formation | Higher | researchgate.net |

By applying these principles, the synthesis of analogues of this compound can be made more sustainable, safer, and cost-effective. cerist.dznih.gov

Microwave-Assisted Synthetic Protocols for Related Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and enhanced product purity compared to conventional heating methods. irjmets.commdpi.com This technology is increasingly being applied to the synthesis of heterocyclic and sulfonated compounds, including derivatives related to this compound.

The core advantage of microwave heating is its mechanism of directly and uniformly heating the reaction mixture, which can dramatically reduce reaction times from hours to minutes. mdpi.comnih.gov For example, the classical synthesis of certain N-substituted-4-aminoquinazoline derivatives requires refluxing for 12 hours to achieve a modest yield. mdpi.com The same reaction, when performed under microwave irradiation, was completed in just 20 minutes with a significantly higher yield. mdpi.com

The synthesis of new 6-ureido-4-anilinoquinazoline derivatives has also been efficiently achieved using microwave irradiation, highlighting the applicability of this technique for constructing complex molecules containing the ureido functional group. asianpubs.org

The following table provides a comparative analysis of conventional heating versus microwave-assisted synthesis for reactions relevant to the formation of this compound derivatives.

Table 2: Conventional vs. Microwave-Assisted Synthesis of Related Derivatives

| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

|---|---|---|---|

| Synthesis of N-Aryl-4-aminoquinazolines | 12 hours, 37.3% | 20 minutes, 96.5% | mdpi.com |

| Conversion of Bromoalkane to Sulfonyl Chloride | 24 hours, 58% | 15 minutes, 62% | nih.gov |

| Synthesis of 6-Ureido-4-anilinoquinazolines | N/A (Method Developed Under MW) | Efficient and rapid | asianpubs.org |

The data clearly demonstrates that microwave-assisted protocols offer a significantly more efficient and rapid pathway for the synthesis of derivatives related to this compound, aligning with the principles of green chemistry by reducing energy consumption and reaction times. mdpi.comnih.gov

Mechanistic Investigations of Reactions Involving 4 Ureido Benzenesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Centerevitachem.comevitachem.com

The core reactivity of 4-ureido-benzenesulfonyl chloride lies in nucleophilic substitution at the sulfonyl chloride moiety. evitachem.com The electrophilic nature of the sulfur atom makes it a prime target for attack by various nucleophiles, leading to the displacement of the chloride ion. evitachem.com This class of reactions is fundamental to the utility of this compound in organic synthesis. The general mechanism involves the attack of a nucleophile on the sulfur atom, forming a transient intermediate that subsequently expels the chloride ion to yield the substituted product.

The reaction of this compound with primary and secondary amines is a well-established method for the synthesis of sulfonamides. evitachem.comresearchgate.net This reaction proceeds through a nucleophilic substitution mechanism where the amine nitrogen acts as the nucleophile. researchgate.net The reaction is typically efficient and leads to the formation of a stable sulfonamide bond. researchgate.net The general scheme for this reaction is the attack of the amine on the sulfonyl chloride, followed by the elimination of hydrogen chloride.

This reaction is analogous to the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines. wikipedia.org The reactivity of the amine is influenced by its basicity and steric hindrance. More basic and less sterically hindered amines generally react more readily. The ureido group at the para-position can influence the reactivity of the sulfonyl chloride group through electronic effects.

Table 1: Reactivity of Substituted Benzenesulfonyl Chlorides with Anilines This table illustrates the effect of substituents on the reactivity of benzenesulfonyl chloride with anilines, providing context for the reactivity of the ureido-substituted compound.

| Substituent on Benzenesulfonyl Chloride | Aniline (B41778) Substituent | Solvent | Key Observation |

|---|---|---|---|

| 4-Ureido | Unsubstituted | Various | Forms sulfonamide linkage. |

| Unsubstituted | -Cl, -Br, -OCH3 | Dichloromethane | Reaction goes to completion, forming sulfonamides. researchgate.net |

| 5-Substituted-2-thiophene | Unsubstituted | Protic and Aprotic Solvents | Reaction mechanism is dependent on the solvent type (protic vs. aprotic). researchgate.net |

In a similar fashion to amines, alcohols and phenols can act as nucleophiles, attacking the sulfonyl chloride to form sulfonate esters. evitachem.comsmolecule.com This reaction is a standard procedure for the synthesis of these esters. The oxygen atom of the hydroxyl group attacks the electrophilic sulfur atom, and subsequent elimination of hydrogen chloride affords the sulfonate ester. The reactivity of the alcohol or phenol (B47542) is dependent on its nucleophilicity, which is influenced by factors such as steric hindrance and the electronic properties of its substituents.

In the presence of water, this compound can undergo hydrolysis to form the corresponding 4-ureido-benzenesulfonic acid. smolecule.comsmolecule.com The reaction proceeds via nucleophilic attack of a water molecule on the sulfonyl chloride group. smolecule.comsmolecule.com The kinetics of hydrolysis for various substituted benzenesulfonyl chlorides have been studied, and the data generally support an SN2-type mechanism for both neutral and alkaline hydrolysis. rsc.org

For the neutral hydrolysis (solvolysis) of substituted benzenesulfonyl chlorides in water, it has been observed that both electron-donating and electron-withdrawing substituents can affect the rate. beilstein-journals.org In alkaline hydrolysis, the reaction rates for substituted benzenesulfonyl chlorides have been shown to follow the Hammett equation, indicating a clear dependence on the electronic nature of the substituent. rsc.org The hydrolysis of N-(benzenesulfonyl) benzimidoyl chlorides has been shown to proceed via an SN1 mechanism at low pH and is initiated by hydroxide (B78521) ion attack at high pH. koreascience.kr

Role of this compound as a Reactive Intermediateevitachem.com

Due to the reactive nature of the sulfonyl chloride group, this compound is often utilized as a reactive intermediate in multi-step organic syntheses. evitachem.comsmolecule.com It can be synthesized and then used in situ or isolated before reacting further to introduce the 4-ureido-benzenesulfonyl moiety into a target molecule. evitachem.com This strategy is common in medicinal chemistry and materials science for the construction of more complex molecular architectures. For instance, its ability to react with various nucleophiles makes it a valuable building block for creating libraries of compounds for biological screening. smolecule.com

Kinetic and Thermodynamic Parameters of Key Transformationsevitachem.comevitachem.com

The rates and equilibria of the reactions involving this compound are governed by kinetic and thermodynamic parameters. While specific data for the 4-ureido derivative is not extensively available in the provided search results, general principles from related benzenesulfonyl chlorides can be applied.

The kinetics of nucleophilic substitution at a sulfonyl chloride center are influenced by the nature of the nucleophile, the leaving group (chloride), and the substituents on the benzene (B151609) ring. mdpi.com The ureido group, being a moderately activating group, is expected to influence the electrophilicity of the sulfonyl sulfur. Thermodynamic data, such as the enthalpy and entropy of activation, provide insight into the transition state of the reaction. For the hydrolysis of benzenesulfonyl chloride, activation parameters have been measured in various solvents. orientjchem.org

Table 2: General Kinetic and Thermodynamic Observations for Benzenesulfonyl Chloride Reactions This table provides an overview of the kinetic and thermodynamic aspects of reactions involving the parent benzenesulfonyl chloride, which can be extrapolated to the 4-ureido derivative.

| Reaction Type | Key Parameter | Observation |

|---|---|---|

| Nucleophilic Substitution | Hammett ρ-value | For the chloride-chloride exchange in arenesulfonyl chlorides, a positive ρ-value of +2.02 was observed, indicating that electron-withdrawing groups accelerate the reaction. nih.gov |

| Alkaline Hydrolysis | Hammett ρ-value | A positive ρ-value of +1.564 was determined, suggesting that the reaction is favored by electron-withdrawing substituents. rsc.org |

| Solvolysis | Activation Parameters | The hydrolysis of benzenesulfonyl chloride in various organic solvents has been studied, with activation parameters indicating the influence of solvent polarity and electrophilicity. orientjchem.org |

| General Non-Linear Relationship | Kinetic-Thermodynamic Response | A general non-linear equation has been derived to describe the relationship between activation energies and reaction energies, offering a broader model than classical linear free-energy relationships. chemrxiv.org |

The choice of solvent can significantly impact the rate and mechanism of reactions involving this compound. Solvent polarity, polarizability, and hydrogen-bonding ability can influence the stability of the reactants, transition state, and products.

For the hydrolysis of benzenesulfonyl chloride, studies have shown that the polarity, polarizability, and electrophilicity of the solvent are key factors influencing reactivity. orientjchem.org In reactions of benzenesulfonyl chlorides with anilines, the reaction mechanism has been observed to change depending on whether the solvent is protic or aprotic. researchgate.net In protic solvents, bond-making was the rate-determining step, while in aprotic solvents, bond-breaking was rate-determining. researchgate.net The rates of solvolysis of alkanesulfonyl and arenesulfonyl halides are also sensitive to solvent composition. beilstein-journals.org

Steric Factor Influence on Nucleophilic Reactivity

The reactivity of the sulfonyl chloride group is significantly influenced by steric factors, both from the substrate and the attacking nucleophile. In the case of this compound, the ureido group at the para-position is unlikely to cause direct steric hindrance to an incoming nucleophile at the sulfur center. However, studies on related arenesulfonyl chlorides demonstrate the nuanced role of steric effects.

Generally, nucleophilic substitution at a sulfonyl sulfur is subject to steric hindrance, which can affect the reaction rate. For instance, the reaction rate of SN2 reactions is fastest for smaller alkyl halides and decreases with increased substitution due to steric hindrance. masterorganicchemistry.com However, a counterintuitive phenomenon known as "steric acceleration" has been observed in ortho-alkyl substituted benzenesulfonyl chlorides. mdpi.comresearchgate.net These compounds can exhibit enhanced reactivity, which is attributed to a relief of steric strain in the transition state. researchgate.netresearchgate.net DFT calculations and X-ray data suggest that ortho-alkyl groups can lead to a rigid and sterically congested ground state structure. mdpi.comnih.gov This ground state compression is partially released upon forming the trigonal bipyramidal transition state, thus lowering the activation energy and accelerating the reaction. mdpi.comresearchgate.net

While this compound lacks ortho-substituents that would cause this type of steric acceleration, the principles highlight the importance of the substituent's position and size. For nucleophilic attack on this compound, the steric profile of the nucleophile itself is a critical factor. solubilityofthings.com Larger, bulkier nucleophiles will experience greater steric repulsion from the sulfonyl group and the benzene ring, leading to slower reaction rates compared to smaller, less hindered nucleophiles. For example, in the propanolysis of various arenesulfonyl chlorides, no significant difference in reactivity was found between propan-1-ol and the bulkier propan-2-ol, suggesting that in some cases, the steric effect of the nucleophile is not a dominant factor. researchgate.net

The table below summarizes the general influence of steric factors on the reactivity of arenesulfonyl chlorides.

| Factor | Influence on Reactivity | Rationale |

| Ortho-Substituents on Benzene Ring | Can lead to "steric acceleration" mdpi.comresearchgate.net | Relief of ground state steric strain in the transition state researchgate.netresearchgate.net |

| meta- and para-Substituents | Primarily electronic effects; minimal steric hindrance | Substituents are distant from the reaction center |

| Nucleophile Size | Increased steric bulk generally decreases reaction rate | Increased steric repulsion with the sulfonyl group solubilityofthings.com |

Quantum Chemical Simulations of Reaction Pathways

Quantum chemical simulations, particularly using Density Functional Theory (DFT), have become invaluable for elucidating the mechanisms of reactions involving benzenesulfonyl chlorides. mdpi.comnih.gov These computational methods allow for the detailed investigation of reaction pathways, transition states, and the influence of various factors like solvation. butlerov.comresearchgate.net

For reactions of benzenesulfonyl chloride and its derivatives, simulations can distinguish between different potential mechanisms, such as a concerted SN2-type displacement or a stepwise addition-elimination (A-E) pathway. mdpi.comresearchgate.net

Potential Energy Surface (PES) Analysis of Reactivity

The analysis of the potential energy surface (PES) provides a detailed map of a reaction's energetic landscape. For nucleophilic substitution on benzenesulfonyl chlorides, the shape of the PES indicates the reaction mechanism.

In the chloride-chloride exchange reaction of benzenesulfonyl chloride, DFT calculations show a double-well PES with a single transition state connecting the reactant and product ion-dipole complexes. mdpi.com This profile is characteristic of a synchronous, one-step SN2 mechanism. mdpi.com In contrast, the analogous fluoride (B91410) exchange reaction was found to proceed via an addition-elimination mechanism, which would be represented by a PES with two transition states and a distinct intermediate. mdpi.comdntb.gov.ua

Simulations of the hydrolysis of benzenesulfonyl chloride in aqueous clusters also reveal a two-step exothermic process that proceeds through a relatively unstable five-coordinate intermediate. researchgate.net The inclusion of explicit water molecules in the simulation is crucial, as they can act as a hydrogen shuttle and stabilize intermediates and transition states. nih.gov

The table below outlines the general findings from PES analyses for different reaction types involving benzenesulfonyl chlorides.

| Reaction Type | PES Profile | Implied Mechanism |

| Chloride-Chloride Exchange | Single transition state mdpi.com | Concerted SN2 mdpi.com |

| Fluoride-Chloride Exchange | Two transition states with an intermediate mdpi.comdntb.gov.ua | Addition-Elimination (A-E) mdpi.comdntb.gov.ua |

| Hydrolysis in Aqueous Clusters | Two-step process with an unstable intermediate researchgate.net | Stepwise, solvent-assisted |

Insights into Transition State Geometries

Quantum chemical simulations provide detailed geometric information about transition states, which are fleeting and cannot be observed directly by experiment. For SN2 reactions at a sulfonyl sulfur, the transition state is generally considered to have a trigonal bipyramidal geometry. masterorganicchemistry.comresearchgate.netresearchgate.net

In this geometry, the incoming nucleophile and the leaving group occupy the axial positions, while the two sulfonyl oxygens and the ipso-carbon of the benzene ring are in the equatorial plane. The approach of the nucleophile is typically from the "backside," at an angle of 180° relative to the leaving group. masterorganicchemistry.com However, for sterically hindered arenesulfonyl chlorides, computational studies suggest that a "frontal" attack may be favored. researchgate.net

Calculations have shown that for ortho-alkyl substituted benzenesulfonyl chlorides, the transition state is less sterically strained than the ground state, which explains the observed "steric acceleration". mdpi.comresearchgate.net The geometry of the transition state can also be influenced by the solvent, with solvent molecules potentially participating directly in the transition state structure through hydrogen bonding. researchgate.netresearchgate.net

Acid-Base Catalysis in Reactions of Related Benzenesulfonyl Chlorides

The reactions of benzenesulfonyl chlorides can be subject to catalysis by acids and bases. The hydrolysis of sulfonylureas, which share structural similarities with this compound, is significantly faster in both acidic and basic conditions compared to neutral pH. usda.govnih.gov

In reactions with amines, base catalysis is a common feature. For the reaction of benzenesulfonyl chloride with primary and secondary amines in aqueous media, the yield of the resulting sulfonamide can be surprisingly high even at very high pH (e.g., in 1.0 M NaOH). cdnsciencepub.com This is explained by the involvement of third-order reaction terms, one of which is first-order in the hydroxide anion, indicating base catalysis. cdnsciencepub.com

Pyridine (B92270) and its derivatives are known to act as nucleophilic catalysts in the hydrolysis of benzenesulfonyl chloride. rsc.org The mechanism involves the initial formation of a highly reactive sulfonylpyridinium intermediate, which is then rapidly hydrolyzed by water. This process regenerates the pyridine catalyst. The catalytic efficiency of substituted pyridines correlates with their basicity (pKa). rsc.org

| Catalyst Type | Role in Reaction with Benzenesulfonyl Chlorides | Example |

| General Base (e.g., OH⁻) | Can deprotonate the nucleophile, increasing its reactivity, or participate directly in the transition state. cdnsciencepub.com | Hydrolysis of sulfonylureas, reaction with amines at high pH. nih.govcdnsciencepub.com |

| Nucleophilic Catalyst (e.g., Pyridine) | Forms a highly reactive intermediate with the sulfonyl chloride. rsc.org | Pyridine-catalyzed hydrolysis of benzenesulfonyl chloride. rsc.org |

| General Acid | Can protonate the sulfonyl oxygen, making the sulfur more electrophilic, or protonate the leaving group to facilitate its departure. | Acid-catalyzed hydrolysis of sulfonylureas. usda.govnih.gov |

Elimination-Addition Mechanisms in Urea-Related Hydrolysis

While nucleophilic substitution at the sulfonyl group is a primary reaction pathway for this compound, the urea (B33335) moiety itself can undergo degradation, particularly under certain conditions. The hydrolysis of urea and related compounds can proceed through mechanisms other than simple nucleophilic addition-elimination at the carbonyl carbon.

Studies on the alkaline hydrolysis of urea have proposed an elimination-addition mechanism. niscpr.res.in In aqueous solution, the decomposition of urea can yield cyanate (B1221674) and ammonium (B1175870) ions, which points to an elimination mechanism rather than direct hydrolysis. nih.gov Computational studies suggest that for the uncatalyzed decomposition of urea in water, an intramolecular NH₃ elimination pathway, assisted by a water molecule, has a lower activation energy than the addition-elimination hydrolysis pathway. nih.govnih.gov The preservation of urea's resonance stabilization during the rearrangement to an intermediate is a key factor favoring the elimination route. nih.gov

For sulfonylureas, the primary degradation pathway is the cleavage of the sulfonylurea bridge, which is sensitive to pH. usda.govnih.govoup.com Under basic conditions, this cleavage can be viewed as an elimination-type process. The specific mechanism can be influenced by the substituents on the aromatic and heterocyclic rings. usda.govnih.gov

Derivatization and Functionalization Strategies of 4 Ureido Benzenesulfonyl Chloride

Introduction of Diverse Functional Groups via Sulfonylation

The electrophilic sulfur atom of the sulfonyl chloride group is highly susceptible to nucleophilic attack, making it a prime site for introducing a variety of functional groups. This reactivity is commonly exploited to form sulfonamides, which are a prominent structural motif in many biologically active compounds. evitachem.comsmolecule.com

The reaction with primary and secondary amines is a cornerstone of sulfonylation chemistry. For instance, 4-Ureido-benzenesulfonyl chloride can be condensed with various amines and their derivatives to produce a corresponding library of sulfonamides. evitachem.comnih.govsemanticscholar.org The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. evitachem.com

Detailed research has demonstrated the condensation of ureido-sulfonyl chlorides with hydrazine (B178648) to form sulfonylhydrazides. researchgate.net These intermediates can be further reacted with β-diketones to synthesize pyrazole (B372694) derivatives. researchgate.net Another key transformation involves the reaction with sodium azide (B81097) to produce sulfonyl azides, which are versatile intermediates themselves, capable of reacting with triphenylphosphine (B44618) or participating in cycloaddition reactions. researchgate.net

The general scheme for these reactions is as follows:

Sulfonamide Formation: R-NH₂ + ClSO₂-Ar-Urea → R-NH-SO₂-Ar-Urea + HCl

Sulfonylhydrazide Formation: H₂N-NH₂ + ClSO₂-Ar-Urea → H₂N-NH-SO₂-Ar-Urea + HCl

Sulfonyl Azide Formation: NaN₃ + ClSO₂-Ar-Urea → N₃-SO₂-Ar-Urea + NaCl

These sulfonylation reactions are fundamental in building more complex molecules for various applications, including pharmaceuticals. smolecule.com

Table 1: Examples of Functional Groups Introduced via Sulfonylation

| Reactant | Functional Group Introduced | Product Class | Reference |

|---|---|---|---|

| Amines (Primary/Secondary) | -NHR, -NR₂ | Sulfonamide | evitachem.com |

| Hydrazine | -NHNH₂ | Sulfonylhydrazide | researchgate.net |

| Sodium Azide | -N₃ | Sulfonyl Azide | researchgate.net |

| Alcohols | -OR | Sulfonate Ester | evitachem.com |

Modification of the Urea (B33335) Moiety for Structural Diversity

The urea moiety of this compound offers a second handle for chemical modification, allowing for the generation of structural diversity. These modifications can range from simple alkylation to more complex substitutions, significantly altering the properties of the resulting molecule.

One notable modification is the conversion of the urea group to a thiourea (B124793). acs.org This can be followed by in situ alkylation to generate sulfonylisothiourea analogs, which have been shown to possess potent biological activity, such as cannabinoid-1 receptor antagonism. acs.org This oxo-to-sulfur "edit" demonstrates a powerful strategy for creating novel, sulfur-containing drug-like molecules. acs.org

Furthermore, the introduction of substituents on the urea nitrogen atoms is a key strategy for tuning the biological activity of sulfonylureas. Research on sulfonylurea receptor subtypes has shown that introducing lipophilic groups, such as a methyl or a cyclohexyl substituent, onto the urea moiety can dramatically influence binding affinity and selectivity. nih.gov While unsubstituted ureas may act as lead compounds for certain receptor subtypes, the addition of these lipophilic groups is crucial for achieving high affinity and selectivity for others. nih.gov

The synthesis of these modified precursors often involves the chlorosulfonation of an already substituted urea. For example, N,N-dimethylurea can be reacted with chlorosulfonic acid to yield p-(N,N-dimethylureido)benzenesulfonyl chloride, which can then be used in further synthetic steps. researchgate.net

Table 2: Strategies for Modifying the Urea Moiety

| Modification Strategy | Resulting Moiety | Purpose | Reference |

|---|---|---|---|

| Thionation | Thiourea | Synthesis of sulfur-containing analogs | acs.org |

| Alkylation of Thiourea | Isothiourea | Generation of potent drug-like molecules | acs.org |

| N-Alkylation/N-Arylation | Substituted Urea | Tuning of biological receptor selectivity | nih.gov |

| N-Methylation | N-methylurea | Altering stereochemistry and biological activity | nih.gov |

Regioselective Functionalization Approaches

Regioselectivity, the control of reaction at a specific position in a molecule with multiple reactive sites, is a critical aspect of synthesizing complex derivatives from precursors like this compound. The regioselectivity of reactions involving this compound is influenced by factors such as the electronic effects of substituents and the reaction conditions.

In the context of the benzene (B151609) ring, the ureido group (-NH-CO-NH₂) is an ortho-, para-directing group. During the synthesis of the precursor itself, the chlorosulfonation of phenylurea leads to the sulfonyl chloride group being introduced at the para-position, opposite the ureido group. However, if the aromatic ring is already substituted, the regiochemical outcome can be more complex. For example, the chlorosulfonation of m-tolylurea (B1215503) yields 2-methyl-4-ureidobenzenesulphonyl chloride, while p-tolylurea (B1198767) results in a mixture of 2-methyl-5-ureido- and 5-methyl-2-ureido-benzenesulphonyl chloride isomers. researchgate.net This highlights the challenge of achieving regiocontrol during the synthesis of substituted analogs.

The principle of regioselective sulfonylation has been studied in other heterocyclic systems. For instance, in quinazolin-4(3H)-ones, the position of sulfonylation (on the ring nitrogen vs. the exocyclic carbonyl oxygen) is directed by the nature of the substituent at the 2-position. researchgate.net This effect is attributed to a combination of steric influence and the mesomeric effect of the substituent, demonstrating how electronic and steric factors can be manipulated to control reaction outcomes. researchgate.net Similarly, the regioselectivity of nucleophilic aromatic substitution on dichloropyrimidines is highly sensitive to the electronic nature of other substituents on the ring, which can direct attack to either the C-2 or C-4 position. wuxiapptec.com These principles are directly applicable when considering reactions on derivatives of this compound that incorporate additional aromatic or heterocyclic rings.

Synthesis of Complex Chemical Architectures from this compound Precursors

The derivatization strategies discussed previously enable the use of this compound and its analogs as building blocks for the synthesis of complex chemical architectures with significant functional properties.

A prominent application is in the field of medicinal chemistry. For example, sulfonylurea intermediates are pivotal in the synthesis of potent dihydropyrazoline-based cannabinoid antagonists. acs.org Another example is the development of novel glycosylated sulfonylureas, where a glucosamine (B1671600) moiety is attached to the core structure. mdpi.com This strategy aims to enhance the selective uptake of the drug by specific cells, demonstrating the construction of sophisticated, targeted therapeutic agents. mdpi.com

Furthermore, the introduction of photo-responsive units, such as an azobenzene (B91143) moiety, into a sulfonylurea structure leads to "photo-switchable" molecules. acs.org These complex derivatives of drugs like glimepiride (B1671586) allow for the control of biological processes, such as insulin (B600854) release, with light, showcasing the synthesis of advanced functional molecules. acs.org The sulfonyl chloride group is also instrumental in coupling reactions used to build complex molecules for pharmaceutical applications. smolecule.com

The synthesis of these architectures often involves multi-step pathways, as exemplified by the reaction of ureidobenzene-sulfonyl hydrazides with β-diketones to form pyrazoles, effectively building a new heterocyclic ring onto the initial scaffold. researchgate.net

Table 3: Examples of Complex Architectures Synthesized

| Precursor Type | Added Moiety/Structure | Resulting Complex Architecture | Application/Significance | Reference |

|---|---|---|---|---|

| Sulfonylurea Intermediate | Dihydropyrazoline | Cannabinoid Receptor Antagonist | Medicinal Chemistry | acs.org |

| Aryl Sulfonamide | Glucosamine | Glycosylated Sulfonylurea | Targeted Drug Delivery | mdpi.com |

| Sulfonylurea (glimepiride-like) | Azobenzene | Photo-switchable Sulfonylurea | Photopharmacology | acs.org |

| Ureidobenzene-sulfonyl hydrazide | β-Diketone | Pyrazole-substituted benzenesulfonamide (B165840) | Heterocyclic Synthesis | researchgate.net |

Utilization in Analytical Derivatization Methodologies for Chemical Species Detection

Beyond its role as a synthetic building block, this compound and related sulfonyl chlorides are valuable reagents in analytical chemistry. They are used in derivatization methods to enhance the detection of other chemical species, particularly amines and amino acids, in complex mixtures using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netsigmaaldrich.com

Derivatization is a process that chemically modifies an analyte to give it properties more suitable for a given analytical method. researchgate.net For analytes that lack a chromophore or fluorophore, derivatization with a reagent like a sulfonyl chloride can attach a UV-absorbing or fluorescent tag, greatly improving detection sensitivity and selectivity. researchgate.net

The sulfonyl chloride group reacts with primary and secondary amines to form stable sulfonamide derivatives. thermofisher.com This reaction is the basis for pre-column or post-column derivatization in HPLC. researchgate.net For example, dimethoxy benzenesulfonyl chloride, a close analog, is used in a pre-column derivatization method for amino compounds. wipo.int The reaction is typically carried out in a borate (B1201080) buffer at a controlled pH (e.g., 8.0-11.5) and temperature (e.g., 25-45 °C) to ensure efficient and reproducible derivatization. wipo.int

Other related reagents used for this purpose include:

Dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride): A widely used fluorescent labeling agent for amines and amino acids. researchgate.netnih.gov

DABS-Cl (4-(Dimethylamino)azobenzene-4'-sulfonyl chloride): A chromophoric reagent used for the HPLC analysis of amino acids. nih.gov

Benzenesulfonyl chloride: Used as a derivatization reagent for the determination of amines in wastewater by GC-MS. sigmaaldrich.com

These methods leverage the reliable reactivity of the sulfonyl chloride group to convert low-response analytes into easily detectable derivatives, enabling their quantification at very low concentrations. researchgate.netsigmaaldrich.com

Applications of 4 Ureido Benzenesulfonyl Chloride in Advanced Organic Synthesis

Use as a Versatile Building Block in Complex Molecule Construction

4-Ureido-benzenesulfonyl chloride serves as a crucial intermediate and building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. evitachem.com Its utility stems from the presence of two key functional groups: the reactive sulfonyl chloride and the ureido moiety. The sulfonyl chloride group is highly electrophilic and readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. evitachem.com This reactivity allows for the facile introduction of the benzenesulfonyl scaffold into larger, more intricate molecular architectures.

The ureido group, on the other hand, provides a site for further functionalization and can participate in hydrogen bonding, which can be critical for the biological activity of the final compound. nih.gov The combination of these two groups makes this compound a versatile starting material for creating diverse molecular structures. For instance, derivatives of this compound, such as 2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride, are employed as building blocks in the synthesis of various pharmaceuticals and agrochemicals. smolecule.com The specific combination of functional groups in these derivatives enhances their reactivity and biological activity, making them valuable in both synthetic chemistry and pharmacology. smolecule.com

Role as a Key Reagent in Organic Transformations

The primary role of this compound as a key reagent in organic transformations is centered around the high reactivity of its sulfonyl chloride group. This functional group is an excellent electrophile, making the compound a valuable reagent for introducing the sulfonyl group into other molecules.

One of the most common transformations involving this compound is its reaction with primary and secondary amines to form sulfonamides. researchgate.net This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in a wide array of therapeutic agents. The reaction proceeds via a nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

Furthermore, this compound can participate in various coupling reactions. These reactions are instrumental in constructing more complex organic molecules from simpler starting materials. smolecule.com The ability to form new carbon-carbon or carbon-heteroatom bonds using this reagent allows for the assembly of intricate molecular frameworks found in many biologically active compounds. In the presence of water, the sulfonyl chloride can be hydrolyzed to the corresponding sulfonic acid derivative, a transformation that can be useful in certain synthetic strategies. smolecule.com

Precursor for Sulfonamide and Sulfonylurea Frameworks

This compound is a pivotal precursor for the synthesis of two important classes of compounds: sulfonamides and sulfonylureas.

Sulfonamides are a major class of compounds in medicinal chemistry, known for their antibacterial, anti-inflammatory, and antitumor activities. researchgate.net The synthesis of sulfonamides from this compound is typically achieved by reacting it with a primary or secondary amine. researchgate.net The ureido group can be further modified to fine-tune the biological activity of the resulting sulfonamide.

Sulfonylureas are another significant class of compounds, widely used as herbicides in agriculture and as antidiabetic drugs in medicine. wikipedia.org The general structure of a sulfonylurea features a sulfonyl group attached to a urea (B33335) group. wikipedia.org this compound can serve as a starting material for the synthesis of sulfonylureas. The synthesis generally involves the reaction of the sulfonyl chloride with an isocyanate. wikipedia.org

The versatility of this compound as a precursor is further highlighted by its use in the synthesis of benzenesulfonyl isocyanates and isothiocyanates, which are themselves valuable intermediates for preparing sulfonylurea derivatives with potent herbicidal and growth regulant effects. google.com

Applications in Combinatorial Chemistry Libraries and Diversity-Oriented Synthesis

The structure of this compound makes it a valuable component in the construction of combinatorial chemistry libraries and in diversity-oriented synthesis (DOS). Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules, while DOS seeks to create collections of structurally diverse and complex small molecules. scispace.comnih.gov

The utility of this compound in these fields lies in its bifunctional nature. The reactive sulfonyl chloride group allows for its attachment to a solid support or for reaction with a diverse set of building blocks containing nucleophilic functional groups like amines. cam.ac.uk The ureido moiety provides another point for diversification, as it can be synthesized from various amines and isocyanates, or it can be further functionalized. nih.gov

This dual reactivity allows for a "build-couple-pair" strategy, a common approach in DOS, where different building blocks are sequentially coupled to create a library of diverse molecules. nih.gov By systematically varying the amines used to form the sulfonamide and the components used to construct the ureido group, a vast library of compounds with different substituents, stereochemistry, and molecular frameworks can be generated from this single precursor. scispace.comcam.ac.uk

Development of Novel Linkers for Advanced Conjugate Chemistry

In the field of advanced conjugate chemistry, such as the development of antibody-drug conjugates (ADCs), linkers play a critical role in connecting the different components, for instance, an antibody and a cytotoxic drug. nih.gov While direct evidence for the use of this compound itself as a linker is not prevalent in the provided search results, its chemical properties suggest its potential in the design of novel linkers.

The ureido functionality is a common motif in linkers used for ADCs and other bioconjugates. nih.gov The ability of the ureido group to form stable hydrogen bonds can be advantageous for the stability and properties of the conjugate. nih.gov The sulfonyl chloride group of this compound can be reacted with a nucleophilic group on a biomolecule or a drug, while the ureido nitrogen atoms can be functionalized to attach to the other component of the conjugate. This allows for the creation of branched linkers, which can be used to achieve higher drug-to-antibody ratios in ADCs. nih.gov The length and composition of such a linker, which could be derived from a this compound framework, can critically affect the properties and efficacy of the final conjugate. nih.gov

Contributions to Organocatalytic Systems and Reaction Promotion

While the direct use of this compound as an organocatalyst is not explicitly detailed, its structural components, particularly the urea and sulfonyl groups, are found in established organocatalysts. Urea and thiourea (B124793) derivatives are well-known hydrogen-bond donors that can activate substrates in a variety of organic reactions. nih.gov

The incorporation of a sulfonyl group into a urea or squaramide scaffold can enhance the hydrogen-bond donating ability of the catalyst, leading to improved catalytic performance. researchgate.net For example, N-sulfonyl squaramides have been developed as highly acidic organocatalysts that can promote challenging reactions like the dearomatization of 2-picoline. researchgate.net The synthesis of such catalysts often involves the reaction of an amine with a sulfonyl chloride. Therefore, this compound could potentially serve as a precursor or a building block for the synthesis of novel organocatalysts that combine the hydrogen-bonding capabilities of the urea moiety with the electron-withdrawing and activating properties of the sulfonyl group.

Design of Materials with Tailored Chemical Functionalities and Properties

The reactive nature of this compound makes it a candidate for the design of functional materials with specific chemical properties. smolecule.com By incorporating this molecule into a polymer or a larger supramolecular assembly, materials with tailored functionalities can be created.

The sulfonyl chloride group can be used to covalently attach the molecule to a polymer backbone or a surface. The ureido group can then be used to introduce specific recognition sites or to influence the material's bulk properties through hydrogen bonding. For example, the incorporation of urea functionalities can lead to materials with interesting self-assembly properties or enhanced mechanical strength due to the formation of strong intermolecular hydrogen bonds.

The ability to modify both the sulfonyl and ureido ends of the molecule allows for a high degree of control over the final properties of the material. This makes this compound and its derivatives potentially useful in the development of specialty polymers, functional surfaces, and other advanced materials. smolecule.comsmolecule.com

Structural and Conformational Analysis of 4 Ureido Benzenesulfonyl Chloride Derivatives

Conformational Preferences of the Urea (B33335) Moiety (e.g., Trans-Trans, Cis-Cis Isomerism)

For instance, the introduction of methyl groups on the nitrogen atoms can induce a switch from a trans-trans to a cis-cis conformation. nih.gov This shift is often driven by the desire to minimize steric hindrance and can be stabilized by other interactions, such as π-π stacking between aromatic rings. frontiersin.org While the trans-trans isomer often remains the most prevalent in solution, a dynamic equilibrium exists, allowing for the interconversion between different conformational states. frontiersin.org

Influence of Substituents on Conformational Dynamics

Substituents on the aryl rings of 4-ureido-benzenesulfonyl chloride derivatives can exert a profound influence on the conformational dynamics of the urea moiety. nih.gov The electronic nature and steric bulk of these substituents can alter the energy barriers between different conformations. For example, electron-withdrawing groups can affect the electron density distribution across the urea backbone, potentially influencing the rotational barriers around the C-N bonds.

Furthermore, the introduction of bulky substituents can sterically favor certain conformations over others. This principle is a key aspect of molecular design, where stereochemical alterations, such as N-methylation, are used to modulate biological activity by locking the molecule into a specific, more active conformation. nih.gov

Hydrogen Bonding Network Analysis

Hydrogen bonds, both within a single molecule (intramolecular) and between different molecules (intermolecular), are pivotal in defining the structure and stability of this compound derivatives. researchgate.netsyncsci.com These interactions, though weaker than covalent bonds, collectively contribute to a highly organized and stable molecular architecture.

Intramolecular Hydrogen Bonding Effects on Molecular Conformation

Intramolecular hydrogen bonds play a significant role in dictating the preferred conformation of these molecules, particularly in the gas phase. iisjost.org A common motif involves the formation of a hydrogen bond between a urea N-H group and a sulfonyl oxygen atom, creating a stable six-membered ring. researchgate.netnih.gov This intramolecular interaction can lock the molecule into a specific folded conformation. iisjost.org

Intermolecular Hydrogen Bonding in Solid-State Structures and Crystal Packing

In the solid state, intermolecular hydrogen bonds are the primary drivers of crystal packing. syncsci.com The urea and sulfonyl groups provide both hydrogen bond donors (N-H) and acceptors (C=O, S=O), facilitating the formation of extensive hydrogen-bonding networks. researchgate.net These interactions can link molecules into chains, sheets, or more complex three-dimensional frameworks. omicsonline.org

For example, sulfonylurea derivatives have been observed to form dimers through N-H···O hydrogen bonds involving the urea groups. nih.gov The specific pattern of intermolecular hydrogen bonding can lead to the formation of different crystal polymorphs, which are distinct crystalline forms of the same compound with different physical properties. iisjost.orgresearchgate.net The orientation of adjacent molecules within these hydrogen-bonded networks is a key determinant of the resulting crystal packing. researchgate.net

Advanced Spectroscopic Characterization for Structural Elucidation

Beyond basic identification, advanced spectroscopic techniques are indispensable for a detailed structural elucidation of this compound derivatives. Techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry provide crucial information about the molecular connectivity and composition. researchgate.netnih.gov

Infrared (IR) spectroscopy is particularly useful for identifying the functional groups present, such as the characteristic stretching vibrations of the N-H, C=O, and S=O bonds. omicsonline.orgsemanticscholar.org Shifts in the positions of these bands can provide insights into the hydrogen bonding environment. For instance, the involvement of a C=O group in a hydrogen bond typically leads to a shift of its stretching band to a lower wavenumber. omicsonline.org

X-ray Crystallographic Studies on Derivatives

Single-crystal X-ray diffraction provides the most definitive and detailed picture of the three-dimensional structure of this compound derivatives in the solid state. researchgate.netnih.gov These studies allow for the precise determination of bond lengths, bond angles, and torsional angles, providing unequivocal evidence for the preferred conformation and the nature of the intermolecular interactions.

Crystallographic studies have confirmed the formation of intramolecular N-H···O hydrogen bonds in several sulfonylurea derivatives, which stabilizes the molecular conformation. nih.gov Furthermore, these studies reveal the intricate details of the crystal packing, showing how intermolecular hydrogen bonds and other interactions, such as π-π stacking, govern the supramolecular assembly. researchgate.netnih.gov The data obtained from X-ray crystallography is crucial for understanding structure-property relationships and for the rational design of new derivatives with desired solid-state properties. beilstein-journals.org

Analysis of Bond Lengths and Angles in the Urea and Sulfonyl Moieties

The molecular geometry of this compound derivatives is characterized by specific bond lengths and angles within the sulfonyl (-SO₂-) and urea (-NH-CO-NH-) moieties, which are influenced by the electronic environment and intermolecular forces.

The sulfonyl group typically exhibits bond distances that are consistent across various derivatives. The S-O bond distances have a mean value of 1.434 Å. koreascience.kr The sulfur-carbon bond (S-C) distance is approximately 1.756 Å. koreascience.kr A notable variation is observed in the sulfur-nitrogen (S-N) bond, with lengths ranging from 1.633 Å to 1.68 Å in different sulfonylurea compounds. koreascience.kr For instance, in tolazamide (B1682395), a related sulfonylurea, the S-N(1) bond length is 1.656 Å. koreascience.kr

The urea moiety generally maintains a planar conformation. smolecule.com The two C-N bonds within the urea group often display significant differences in length, a common feature in sulfonylureas where the substituents on the two nitrogen atoms are different. koreascience.kr For example, C-N bond lengths of 1.392 Å and 1.322 Å have been observed. koreascience.kr Theoretical studies on the sulfonyl-urea moiety indicate that there can be three distinct types of N-H bonds due to variations in the local electronic environment. pharmahealthsciences.netarcjournals.org The electron density at the oxygen and nitrogen atoms is significantly influenced by the inductive effects of neighboring functional groups, which can alter bond lengths. pharmahealthsciences.netarcjournals.orgtsijournals.com

Below is a table summarizing typical bond lengths and angles observed in the sulfonylurea framework, using tolazamide as a representative example.

| Bond/Angle | Parameter | Value | Reference |

| Sulfonyl Moiety | S-C Bond Length | 1.756 Å | koreascience.kr |

| S-O Mean Bond Length | 1.434 Å | koreascience.kr | |

| S-N Bond Length | 1.656 Å | koreascience.kr | |

| Urea Moiety | C-N Bond Length 1 | 1.392 Å | koreascience.kr |

| C-N Bond Length 2 | 1.322 Å | koreascience.kr | |

| N-C-N Angle | ~120° | koreascience.kr |

Packing Motifs and Polymorphism Studies

Sulfonylurea derivatives are known for their propensity to exhibit polymorphism, where a single compound can crystallize into multiple distinct solid forms with different molecular packing and conformations. researchgate.netresearchgate.net This flexibility arises from the molecule's ability to adopt various conformations, which then "adjust" to achieve optimal molecular packing in the crystal lattice. researchgate.net

A key factor in the crystal packing of these derivatives is hydrogen bonding. The nitrogen and oxygen atoms of the sulfonyl-urea group are crucial for reinforcing the crystal lattice through hydrogen bonds. pharmahealthsciences.netarcjournals.org Molecules often form dimers through N-H---O hydrogen bonds. koreascience.kr These dimers can then be interlinked to form more complex arrangements, such as zigzag chains or ribbon-like structures. mdpi.comnih.gov

The study of different sulfonylurea drugs provides insight into this phenomenon:

Chlorpropamide : This compound is a notable example, capable of crystallizing in at least five different polymorphic forms. researchgate.net While the intermolecular hydrogen-bond patterns can be very similar across polymorphs, the molecular conformations and their packing can differ significantly. researchgate.net

Tolazamide : This drug exists in at least two polymorphic forms with different densities and molecular packing. rsc.org The primary conformational difference between the polymorphs is related to the value of a single torsional angle (C4–S1–C1–C8). rsc.org

Nicosulfuron : In the methanol (B129727) solvate of this sulfonylurea, molecules form zigzag chains along the crystallographic b-axis through hydrogen bonds with the solvent molecules. mdpi.com

The crystallization conditions, particularly the solvent used and the rate of nucleation, can determine which polymorph is formed, highlighting a kinetically controlled process. rsc.org

| Compound | Observed Phenomena | Packing Motifs | Reference |

| Chlorpropamide | Conformational Polymorphism (≥5 forms) | Hydrogen-bonded chains | researchgate.net |

| Tolazamide | Polymorphism (2 forms) | Differing molecular packing and density | rsc.org |

| Nicosulfuron (Methanol Solvate) | Solvate Formation | Zigzag chains via H-bonds | mdpi.com |

| Tolazamide | Dimerization | N-H---O hydrogen bonds | koreascience.kr |

Influence of Molecular Structure on Intermolecular Interactions (e.g., π-π Stacking)

In addition to hydrogen bonding, π-π stacking interactions between aromatic rings play a significant role in stabilizing the crystal structures of this compound derivatives. acs.org These interactions involve the face-to-face juxtaposition of benzene (B151609) or other aromatic rings. acs.org

Detailed crystallographic studies of O-benzenesulfonylated pyrimidines have provided specific measurements of these interactions. For example:

In one derivative, a face-to-face stacking interaction was observed between two pyrimidine (B1678525) rings with an intercentroid separation of 3.522 Å. researchgate.net

In the same compound, benzene rings were also involved in stacking with an intercentroid distance of 3.922 Å. researchgate.net

The conformational flexibility of the molecule is a critical factor. rsc.org In derivatives with flexible linkers, the molecule can adopt a syn conformation that facilitates intramolecular π-π interactions. rsc.org The interplay between stronger interactions like hydrogen bonding and weaker π-π interactions often dictates the final molecular conformation and packing arrangement. rsc.org In sulfonamides, which are rich in hydrogen bond donors and acceptors, these hydrogen bonds can sometimes preclude the formation of intramolecular π-stacking, leading to anti or midway conformations where molecules engage in intermolecular hydrogen bonding instead. rsc.org

| Compound System | Interaction Type | Intercentroid Distance | Key Feature | Reference |

| O-Benzenesulfonylated Pyrimidine | Pyrimidine-Pyrimidine Stacking | 3.522 Å | Face-to-face stacking | researchgate.net |

| O-Benzenesulfonylated Pyrimidine | Benzene-Benzene Stacking | 3.922 Å | Face-to-face stacking | researchgate.net |

| 3-Nitrobenzenesulfonyl chloride | π–π Stacking | Not specified | Stabilizes molecular aggregation | researchgate.net |

| Flexible Sulfonamides | Intermolecular π-stacking | 3.479 Å | Key driving force for solid-state structure | nih.gov |

Computational and Theoretical Studies of 4 Ureido Benzenesulfonyl Chloride

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure

Density Functional Theory (DFT) and other quantum chemical methods are instrumental in elucidating the electronic characteristics of 4-ureido-benzenesulfonyl chloride. These calculations provide a fundamental understanding of the molecule's stability, reactivity, and intermolecular interactions. core.ac.uknih.gov By solving the Schrödinger equation for the system, albeit with approximations, researchers can obtain detailed information about the distribution of electrons and the energies of molecular orbitals. core.ac.uk

The choice of the functional and basis set is a critical aspect of these calculations. For many organic molecules, hybrid functionals like B3LYP in conjunction with a split-valence basis set such as 6-31G** offer a good balance between computational cost and accuracy. nih.gov These methods have been successfully applied to a wide range of organic and biologically relevant molecules, providing reliable geometric and electronic properties. nih.govsemanticscholar.org

HOMO-LUMO Analysis and Reactivity Predictions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the chemical reactivity and stability of a molecule. nih.govresearchgate.net A smaller HOMO-LUMO gap generally signifies higher reactivity. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Analysis of Substituted Benzenesulfonyl Chlorides

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reactivity Prediction |

| Benzenesulfonyl chloride | -7.8 | -1.5 | 6.3 | Moderate |

| 4-Nitrobenzenesulfonyl chloride | -8.5 | -2.8 | 5.7 | High |

| 4-Methylbenzenesulfonyl chloride | -7.5 | -1.3 | 6.2 | Moderate |

| This compound | -7.2 | -1.8 | 5.4 | High |

Note: The values presented in this table are illustrative and based on general chemical principles. Actual values would require specific DFT calculations.

The analysis of HOMO and LUMO coefficients can further pinpoint the specific atoms most likely to participate in chemical reactions. researchgate.net For instance, a large coefficient on the sulfur atom in the LUMO would confirm its electrophilic character. researchgate.net

Electrostatic Potential Mapping for Molecular Interaction Prediction

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on the surface of a molecule and predicting its interaction with other molecules. nih.govreed.edu These maps are generated by calculating the electrostatic potential at various points on the electron density surface. reed.edu Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. nih.govresearchgate.net

For this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the sulfonyl and ureido groups, as well as the nitrogen atoms of the ureido group. These regions are potential sites for hydrogen bonding. nih.gov Conversely, a strong positive potential would be expected around the sulfur atom of the sulfonyl chloride group, highlighting its electrophilicity. semanticscholar.orgwalisongo.ac.id The hydrogen atoms of the ureido group would also exhibit positive potential, making them hydrogen bond donors. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. nih.govrsc.org By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into conformational flexibility, solvation effects, and the dynamics of molecular interactions. nih.govnih.gov These simulations are particularly useful for understanding how a molecule like this compound behaves in a solution, which is more representative of real-world chemical reactions. researchgate.net

The conformational landscape of this compound is influenced by the rotational freedom around the C-N and C-S bonds. MD simulations can explore the different accessible conformations and their relative energies, revealing the most stable structures in a given environment. biorxiv.org The presence of a solvent, such as water, can significantly impact the conformational preferences through hydrogen bonding and other non-covalent interactions. researchgate.net For instance, water molecules can form hydrogen bonds with the ureido and sulfonyl groups, stabilizing certain conformations over others.

Computational Approaches to Understand Structure-Reactivity Relationships

Computational chemistry offers a range of methods to establish quantitative structure-reactivity relationships (QSRR). By calculating various molecular descriptors, it is possible to correlate the structural features of a molecule with its chemical reactivity. researchgate.net For this compound and its derivatives, DFT calculations can be used to determine properties such as atomic charges, bond orders, and orbital energies. nih.gov

These descriptors can then be used to build predictive models for reaction rates and mechanisms. For example, the electrophilicity of the sulfonyl chloride group can be quantified and correlated with the rate of its reaction with various nucleophiles. The electronic effects of substituents on the benzene (B151609) ring can also be systematically studied to understand their impact on the reactivity of the sulfonyl chloride moiety.